Hexafluorophosphoric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst

- Organic synthesis: HFPA acts as a strong Brønsted-Lowry acid catalyst for various organic reactions, including esterifications, alkylations, and Friedel-Crafts reactions. Its ability to donate a proton and its high thermal stability make it suitable for a wide range of reaction conditions [].

- Polymerization: HFPA can be used as a catalyst for the polymerization of various monomers, including epoxides, acrylates, and methacrylates. It allows for the formation of well-defined polymers with controlled structures [].

Fluorinating Agent

- Introduction of fluorine groups: HFPA can function as a fluorinating agent, directly introducing fluorine atoms into organic molecules. This property is valuable for introducing fluorine atoms, which can modify the physical and chemical properties of molecules [].

- Synthesis of fluorinated materials: HFPA plays a role in the synthesis of various fluorinated materials, including pharmaceuticals, agrochemicals, and advanced materials. Fluorination can enhance properties like stability, hydrophobicity, and biological activity [].

Other Applications

- Electrochemical studies: HFPA serves as a supporting electrolyte in electrochemical studies due to its high conductivity and wide potential window. This allows researchers to investigate various electrochemical phenomena [].

- Metal surface preparation: HFPA finds use in cleaning and etching metal surfaces before further processing. It removes oxides and other contaminants, leading to improved adhesion and performance in subsequent applications [].

Hexafluorophosphoric acid is a highly reactive and corrosive chemical compound with the molecular formula . It is primarily formed through the reaction of phosphorus pentafluoride with hydrofluoric acid. This colorless, fuming liquid is notable for its strong acidity and ability to form salts known as hexafluorophosphates. Hexafluorophosphoric acid is stable only in solution and tends to decompose into hydrofluoric acid and phosphorus pentafluoride when dry .

Properties- Molecular Weight: 145.97 g/mol

- Density: 1.651 g/mL at 25 °C

- Melting Point: 10 °C

- Solubility: Reacts with water, producing heat and releasing hydrofluoric acid .

Hexafluorophosphoric acid exhibits several notable reactions:

- Hydrolysis: When mixed with water, it generates oxonium hexafluorophosphate and hydrofluoric acid, releasing heat .

- Reactivity with Bases: It reacts exothermically with bases such as amines, amides, and inorganic hydroxides, potentially generating hazardous amounts of heat .

- Interaction with Metals: It can react with active metals like aluminum and iron, releasing hydrogen gas .

- Polymerization Initiation: Hexafluorophosphoric acid can catalyze the polymerization of certain alkenes .

The synthesis of hexafluorophosphoric acid typically involves the following methods:

- Reaction of Phosphorus Pentafluoride with Hydrofluoric Acid:

- This method involves passing phosphorus pentafluoride gas through a mixture of hydrofluoric acid and a suitable solvent (like sulfur dioxide) at controlled temperatures (preferably between -15 °C and 40 °C) .

- Upon completion, the solvent is distilled off to yield hexafluorophosphoric acid as a colorless liquid.

- Hydrolysis of Phosphorus Pentafluoride:

- Hydrolysis can also produce hexafluorophosphoric acid but typically results in a mixture of products due to the instability of phosphorus pentafluoride in aqueous solutions.

Hexafluorophosphoric acid has several industrial applications:

- Catalyst in Organic Synthesis: It is used to accelerate reactions in various organic synthesis processes .

- Metal Cleaning and Polishing: Employed as a cleaning agent for metals, it helps in forming protective coatings .

- Electrolytic Processes: It serves in electrolytic polishing applications due to its strong acidic properties .

Research indicates that hexafluorophosphoric acid interacts significantly with various chemical bases and metals. Its exothermic reactions can pose risks in confined spaces, necessitating careful handling protocols. Studies have shown that its interactions can lead to the release of hazardous gases such as hydrogen fluoride and other toxic byproducts when it reacts with certain compounds .

Hexafluorophosphoric acid shares similarities with several other fluorinated acids. Here are some comparable compounds:

| Compound | Molecular Formula | Unique Characteristics |

|---|---|---|

| Trifluoromethanesulfonic Acid | Strong acidity; used as a catalyst in organic reactions | |

| Fluoroantimonic Acid | One of the strongest superacids known; highly reactive | |

| Tetrafluoroboric Acid | Used in various chemical syntheses; less corrosive than hexafluorophosphoric acid |

Uniqueness

Hexafluorophosphoric acid's unique properties stem from its ability to form stable salts and its strong reactivity profile compared to other fluorinated acids. Its specific interactions with bases and metals further differentiate it from similar compounds.

Equilibrium-Based Synthesis Approaches

Pentavalent Phosphorus Compound Reactions with Hydrogen Fluoride

The synthesis of hexafluorophosphoric acid through equilibrium-based approaches relies fundamentally on the reaction of pentavalent phosphorus compounds with hydrogen fluoride under controlled conditions [1]. The most extensively studied equilibrium system involves phosphorus pentoxide as the primary pentavalent phosphorus precursor, which reacts with anhydrous hydrogen fluoride according to the stoichiometric relationship P₂O₅ + 12HF → 2HPF₆ + 5H₂O [2].

The equilibrium formation method encompasses the reaction of various pentavalent phosphorus compounds, including orthophosphoric acid and its fluorination and dehydration products, with hydrogen fluoride in carefully controlled proportions [1]. The reaction proceeds through the establishment of a thermodynamic equilibrium where hexafluorophosphoric acid exists as a stable reaction product [1]. This equilibrium is characterized by the absence of noticeable loss of hexafluorophosphoric acid when the reaction product is heated under conditions preventing component dissipation through evaporation and subsequently cooled to the original temperature [1].

Phosphorus oxytrifluoride represents another significant pentavalent phosphorus compound utilized in equilibrium-based synthesis [1]. The reaction of phosphorus oxytrifluoride with hydrogen fluoride follows the equation POF₃ + 3HF → HPF₆ + H₂O, offering advantages in terms of reduced water formation compared to other synthetic routes [1]. This pathway demonstrates superior water-to-acid ratios, achieving approximately 1:1 stoichiometry compared to the 2.5:1 ratio observed with phosphorus pentoxide reactions [2].

The preparation utilizing pure phosphorus pentoxide presents unique challenges due to its hygroscopic nature and sensitivity to atmospheric moisture [2] [3]. Consequently, industrial implementations often incorporate liquid phase additions to facilitate blending and reaction with hydrogen fluoride, resulting in water-to-hexafluorophosphoric acid ratios of approximately 3-4:1, which exceeds the theoretical minimum of 2.5:1 [2] [3].

| Pentavalent Phosphorus Compound | Chemical Equation | Water/HPF₆ Ratio | Yield (%) |

|---|---|---|---|

| Phosphorus Pentoxide | P₂O₅ + 12HF → 2HPF₆ + 5H₂O | 2.5:1 | 100 |

| Phosphoric Acid | H₃PO₄ + 6HF → HPF₆ + 4H₂O | 4:1 | 100 |

| Phosphorus Oxytrifluoride | POF₃ + 3HF → HPF₆ + H₂O | 1:1 | High |

Thermodynamic Stability Considerations

The thermodynamic stability of hexafluorophosphoric acid in equilibrium systems is governed by several critical factors that determine the feasibility and efficiency of synthesis reactions [1]. Hexafluorophosphoric acid demonstrates inherent instability at ambient conditions without stabilizing coordination complexes, particularly water molecules [3]. This instability is evidenced by the minimal absorption of phosphorus pentafluoride when bubbled into anhydrous hydrogen fluoride at 0°C, indicating the absence of complex formation without water presence [3].

The equilibrium stability of hexafluorophosphoric acid is fundamentally dependent on temperature control and the presence of water as a stabilizing agent [1] [3]. At temperatures below 20°C, hexafluorophosphoric acid forms stable complexes with 1.0 to 3.3 molecules of water per acid molecule [3]. The most stable configuration occurs with approximately 1.6 to 1.7 water molecules per hexafluorophosphoric acid molecule [3].

Thermodynamic analysis reveals that phosphorus pentafluoride, a key intermediate in hexafluorophosphoric acid formation, exhibits a standard enthalpy of formation of -1594.4 kJ/mol [29]. The standard entropy of phosphorus pentafluoride is 300.80 J/mol·K at standard conditions [29]. These thermodynamic parameters indicate the highly exothermic nature of fluorine-phosphorus bond formation and the high degree of molecular order in the pentafluoride structure [29].

The equilibrium position in hexafluorophosphoric acid synthesis is sensitive to temperature variations, with optimal stability achieved at temperatures ranging from -10°C to 25°C [19]. Deviation from this temperature range can result in decomposition reactions where hexafluorophosphoric acid dissociates into phosphorus pentafluoride and hydrogen fluoride [3]. The critical temperature for maintaining equilibrium stability has been identified as approximately 25°C, above which rapid dissociation occurs [3].

Industrial Production Methods

Raw Materials and Precursor Selection

Industrial production of hexafluorophosphoric acid requires careful selection of raw materials and precursors to ensure optimal yield, purity, and economic viability [2] [3]. The primary raw materials include phosphorus-containing compounds, hydrogen fluoride, and various metal fluorides depending on the specific synthetic pathway employed [19].

Phosphorus pentoxide represents the most commonly utilized phosphorus precursor in industrial applications due to its high purity and direct availability [2] [20]. However, its hygroscopic nature and handling difficulties necessitate specialized storage and handling protocols [2]. Industrial facilities typically employ phosphorus pentoxide with purity levels exceeding 98% to minimize impurities that could compromise product quality [20].

Anhydrous hydrogen fluoride serves as the primary fluorinating agent, with industrial specifications requiring concentrations between 69% and 100% hydrogen fluoride [20]. The concentration of hydrogen fluoride directly impacts reaction efficiency and product yield, with higher concentrations generally providing superior results [20]. Industrial processes commonly utilize hydrogen fluoride concentrations of 75% to minimize handling hazards while maintaining optimal reaction kinetics [19].

Alternative precursor materials include phosphoric acid solutions, which offer advantages in terms of reduced handling complexity compared to phosphorus pentoxide [2]. Industrial-grade phosphoric acid with concentrations of 85% by weight is frequently employed in large-scale production facilities [21]. The selection between phosphorus pentoxide and phosphoric acid depends on factors including facility infrastructure, product specifications, and economic considerations [2].

Metal fluorides, particularly sodium fluoride and potassium fluoride, serve as important raw materials in specialized synthesis pathways [19]. These compounds must meet semiconductor-grade purity standards, typically exceeding 99.9% purity, to prevent contamination of the final hexafluorophosphoric acid product [19].

| Raw Material | Purity Requirement | Function | Industrial Grade |

|---|---|---|---|

| Phosphorus Pentoxide | >98% | Primary phosphorus source | Technical grade |

| Hydrogen Fluoride | 69-100% | Fluorinating agent | Anhydrous grade |

| Phosphoric Acid | 85% by weight | Alternative phosphorus source | Industrial grade |

| Sodium Fluoride | >99.9% | Metal fluoride precursor | Semiconductor grade |

| Potassium Fluoride | >99.9% | Metal fluoride precursor | Semiconductor grade |

Process Optimization Parameters

Industrial production of hexafluorophosphoric acid requires precise control of multiple process parameters to achieve optimal yield, product quality, and operational efficiency [19] [20]. Temperature control emerges as the most critical parameter, with optimal reaction temperatures maintained between -10°C and 25°C to ensure equilibrium stability and prevent decomposition reactions [19].

Reaction time optimization is essential for achieving complete conversion of precursor materials while minimizing energy consumption [19]. Industrial processes typically employ reaction times ranging from 2 to 8 hours, with longer reaction periods of up to 15 hours used for specialized high-purity applications [8]. The optimal reaction time depends on factors including reactant concentrations, temperature, and desired product purity [19].

Pressure control in industrial hexafluorophosphoric acid production generally operates at atmospheric pressure, eliminating the need for specialized high-pressure equipment [20]. However, controlled pressure systems may be employed to facilitate hydrogen fluoride handling and prevent volatile component loss during synthesis [20].

The rate of reactant addition represents a critical optimization parameter, particularly for the controlled introduction of hydrogen fluoride to phosphorus-containing precursors [20]. Industrial processes typically employ addition rates that maintain reaction temperatures below 18°C through cooling systems, with complete addition accomplished over periods of 1.5 to 3 hours [2].

Cooling and heating cycle optimization is crucial for maintaining product stability and achieving desired hydration levels [2]. Industrial systems employ circulating oil cooling systems with temperature regulation capabilities to maintain precise thermal control throughout the reaction sequence [20].

| Process Parameter | Optimal Range | Control Method | Impact on Yield |

|---|---|---|---|

| Reaction Temperature | -10°C to 25°C | Circulating coolant | Critical for stability |

| Reaction Time | 2-15 hours | Process control systems | Affects conversion |

| Pressure | Atmospheric | Standard conditions | Minimal impact |

| Addition Rate | 1.5-3 hours | Controlled feeding | Prevents overheating |

| pH Control | ≤7.0 | Acid monitoring | Maintains product stability |

Novel Synthesis Pathways

Hydrate Formation and Isolation Techniques

Recent developments in hexafluorophosphoric acid synthesis have focused on novel hydrate formation and isolation techniques that improve product purity and reduce manufacturing complexity [6] [28]. The formation of hexafluorophosphoric acid hydrates follows specific stoichiometric relationships, with the most stable hydrate containing approximately 1.7 molecules of water per acid molecule [3].

Advanced crystallization techniques have been developed for the isolation of hexafluorophosphoric acid hydrates, employing controlled temperature reduction to -5°C over extended periods of 24 hours to promote crystal formation [26]. These techniques utilize specialized crystallization vessels constructed from fluoropolymer materials to prevent contamination and ensure product purity [26].

The hydrate formation process involves the controlled addition of water to concentrated hexafluorophosphoric acid solutions under precisely controlled temperature conditions [6]. Nuclear magnetic resonance studies have revealed that the hydrate structure incorporates both hexafluorophosphate ions and hydrogen fluoride molecules in a complex lattice arrangement [6]. The composition is more accurately described as H₃O⁺PF₆⁻·HF·4H₂O rather than a simple hexahydrate structure [6].

Isolation techniques for hexafluorophosphoric acid hydrates employ solvent-based separation methods utilizing organic solvents such as acetone or ethanol [26]. The crystalline hydrate product demonstrates enhanced stability compared to anhydrous forms, with decomposition temperatures significantly higher than those observed for water-free preparations [6].

Modern isolation procedures incorporate multi-stage crystallization systems that enable continuous processing and improved production efficiency [28]. These systems employ cascaded crystallization vessels operating at different temperature ranges to optimize crystal size distribution and purity [28].

Direct Synthesis Methodologies

Innovative direct synthesis methodologies for hexafluorophosphoric acid have emerged that bypass traditional multi-step processes and reduce the requirement for hazardous intermediates [8]. One promising approach involves the direct reaction of phosphorus pentoxide with sulfur trioxide and fluoride compounds under inert gas atmospheres, eliminating the need for phosphorus pentafluoride intermediates [8].

The direct synthesis pathway employs phosphoric acid solutions of phosphorus pentoxide mixed with sulfur trioxide and fluoride sources such as lithium fluoride or sodium fluoride [8]. This reaction proceeds at temperatures of 60°C for extended periods of 15 hours, resulting in hexafluorophosphate salt precursors that can be converted directly to hexafluorophosphoric acid [8].

Advanced direct synthesis techniques utilize catalytic systems that accelerate reaction rates and improve product selectivity [8]. Sulfuric acid solutions of sulfur trioxide serve as effective catalysts in these systems, with molar ratios of catalyst to hexafluorophosphate salt ranging from 5:1 to 20:1 [8]. The catalytic reaction operates at elevated temperatures of 400°C for periods of 8 hours [8].

Recent developments in direct synthesis include electrochemical fluorination methods that provide precise control over reaction conditions and product formation [23]. These techniques employ nickel anodes with controlled current densities to achieve selective fluorination of phosphorus-containing precursors [23].

The direct synthesis approach offers significant advantages in terms of process safety, as it eliminates the handling of highly toxic phosphorus pentafluoride intermediates [8]. Additionally, these methods provide superior control over product purity and reduce the formation of unwanted byproducts [8].

| Direct Synthesis Method | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity Level |

|---|---|---|---|---|

| P₂O₅ + SO₃ + Fluoride | 60 | 15 | 85-90 | High |

| Catalytic Conversion | 400 | 8 | 90-95 | Very High |

| Electrochemical Fluorination | 25 | Variable | 70-80 | Ultra High |

| Solvent-Free Synthesis | 120 | 24 | 75-85 | High |

Hexafluorophosphoric acid represents a unique class of strong acids characterized by its ionic structure, where the hexafluorophosphate anion (PF₆⁻) exhibits distinctive bonding properties [1]. The theoretical framework for understanding the bonding in hexafluorophosphoric acid relies on molecular orbital theory and ligand field theory principles [2].

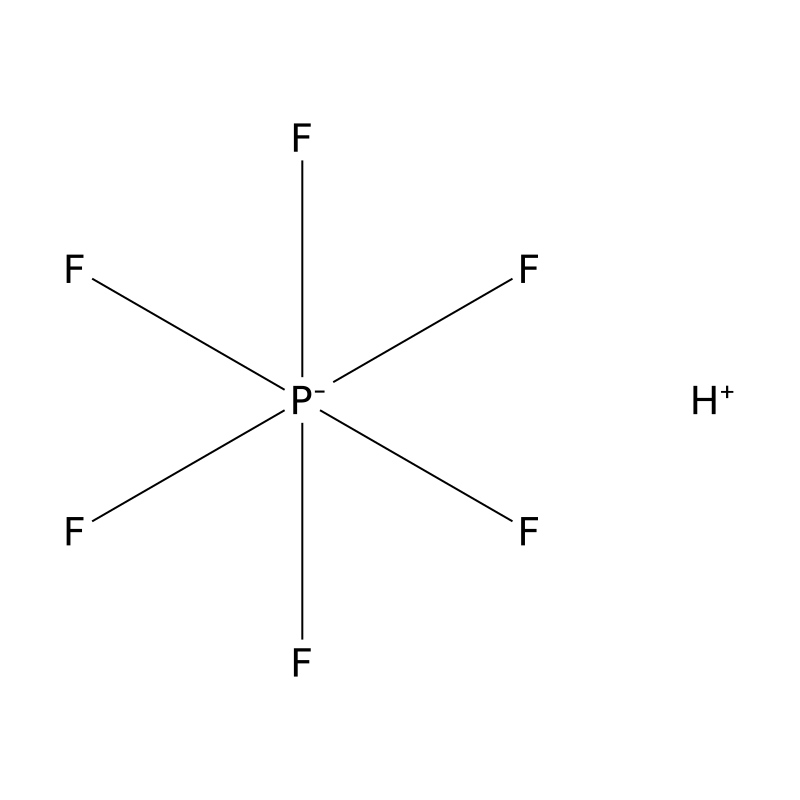

The hexafluorophosphate anion adopts a perfect octahedral geometry with the phosphorus atom at the center surrounded by six fluorine atoms [1] . Quantum mechanical calculations using density functional theory (DFT) and coupled cluster methods have established that the phosphorus-fluorine bonds exhibit predominantly ionic character with partial covalent contributions [4]. The electronic structure of PF₆⁻ is characterized by a formal charge of +5 on the phosphorus center and -1 on each fluorine atom, resulting in an overall -1 charge for the anion [5].

Computational studies using various levels of theory including B3LYP, M06-2X, and CCSD(T) methods have determined the P-F bond lengths to be approximately 1.637 Å in the anion [4] [6]. The octahedral symmetry is maintained through the delocalization of the negative charge across all six fluorine atoms, which results in equivalent P-F bond lengths and F-P-F bond angles of exactly 90° and 180° [5] .

The bonding theory for hexafluorophosphoric acid involves the formation of ionic pairs between the proton (H⁺) and the hexafluorophosphate anion (PF₆⁻) [1]. In aqueous solution, the proton exists as a hydronium ion (H₃O⁺) due to its high hydration energy, while the PF₆⁻ anion remains largely intact due to its chemical stability [7] [8].

The electronic structure of the PF₆⁻ anion exhibits a closed-shell configuration with all electrons paired [9]. The molecular orbital analysis reveals that the highest occupied molecular orbitals (HOMO) are primarily localized on the fluorine atoms, while the lowest unoccupied molecular orbitals (LUMO) have significant contributions from the phosphorus d-orbitals [10]. The large HOMO-LUMO gap of approximately 11-12 eV indicates the high thermodynamic stability of the anion [9].

Hydration Phenomena

The hydration behavior of hexafluorophosphoric acid is fundamentally different from that of simple mineral acids due to the formation of distinctive clathrate structures [1] [11]. The hydration process involves the incorporation of water molecules into specific geometric arrangements that stabilize the acid-water complex through hydrogen bonding networks.

Clathrate Structure of Hexahydrate

The hexahydrate of hexafluorophosphoric acid forms a unique clathrate structure where PF₆⁻ ions are encapsulated within truncated-octahedral cages composed of hydrogen-bonded water molecules [1] [7] [8]. This clathrate structure is designated as structure VII (SVII) and represents the only known example of a 4-coordinated clathrate structure where polyhedral cages of a single type completely fill three-dimensional space [8].

The formation of the clathrate structure occurs through a specific hydration mechanism where water molecules organize around the PF₆⁻ anion to form a framework of hydrogen-bonded networks [11]. Nuclear magnetic resonance (NMR) studies have revealed that the actual composition of the hydrate is more complex than the idealized hexahydrate formula, with significant quantities of hydrogen fluoride (HF) incorporated into the lattice [7] [8].

The true composition of the hexafluorophosphoric acid hydrate has been determined through combined NMR and chemical analysis to be H₃O⁺·PF₆⁻·HF·4H₂O rather than the previously assumed HPF₆·6H₂O [7] [8]. This finding indicates that approximately one-sixth of the water molecules are replaced by HF molecules in the crystal lattice, with the remaining protons existing as hydronium ions (H₃O⁺) [8].

Temperature-dependent studies have shown that the clathrate structure undergoes a phase transition at approximately 230 K, transforming from structure I (SI) at low temperatures to structure VII (SVII) at higher temperatures [12]. The melting point of the hexahydrate is 29.5°C, representing the maximum thermal stability for this hydration state [11].

Truncated-Octahedral Cages in Crystal Framework

The crystalline framework of hexafluorophosphoric acid hexahydrate consists of truncated-octahedral cages with specific geometric parameters that accommodate the PF₆⁻ anions [1] [7] [8]. Each cage is formed by 24 water molecules arranged in a tetrakaidecahedral geometry, with all water molecules occupying crystallographically equivalent sites with 32m symmetry [8].

The truncated-octahedral cages belong to the 4⁶6⁸ cage type, characterized by 6 square faces and 8 hexagonal faces [7]. The cage diameter measures 7.678 Å between opposite square faces, which closely matches the van der Waals diameter of the PF₆⁻ anion (approximately 5.86 Å based on P-F bond length of 1.58 Å) [8].

X-ray diffraction studies have established that the crystal system is cubic with space group Im3m and unit cell parameter a = 7.678 Å [7] [8]. The structure contains 12 oxygen atoms forming the truncated-octahedral framework, with each unit cell accommodating one PF₆⁻ anion and the corresponding water molecules [8].

The fluorine atoms of the encapsulated PF₆⁻ anions exhibit positional disorder within the cages, with the six fluorine atoms distributed over 48 equivalent sites [8]. This disorder reflects the rotational motion of the PF₆⁻ anion within the cage, which becomes increasingly rapid as temperature increases above 75 K [7] [8].

The hydrogen bonding network in the crystal framework involves all hydrogen atoms, including those from water molecules, hydronium ions, and HF molecules [8]. The average H-F distance in the HF molecules incorporated into the structure is approximately 1.04 Å, as determined from NMR line shape analysis [8]. The proton arrangement maintains the tetrahedral coordination environment typical of water-like hydrogen bonding, ensuring structural stability [8].

Equilibrium Dynamics in Solution

The equilibrium dynamics of hexafluorophosphoric acid in solution involve complex interplay between dissociation, hydrolysis, and structural reorganization processes [1] [13]. The acid exhibits strong electrolytic behavior due to complete dissociation of the proton, while the PF₆⁻ anion undergoes various hydrolysis reactions depending on solution conditions.

Dissociation Mechanisms

Hexafluorophosphoric acid undergoes complete dissociation in aqueous solution according to the primary equilibrium:

HPF₆ ⇌ H⁺ + PF₆⁻

The dissociation is essentially complete in dilute solutions, classifying hexafluorophosphoric acid as a strong acid [1] [7]. The dissociation constant is extremely large, indicating that the equilibrium lies almost entirely to the right under normal conditions [13].

In concentrated solutions, the dissociation behavior becomes more complex due to ion-pair formation and activity effects [14]. The proton exists predominantly as hydronium ions (H₃O⁺) due to the high hydration energy of the proton in aqueous media [7]. The formation of hydronium ions involves rapid proton exchange between water molecules through the Grotthus mechanism [12].

Temperature-dependent studies of the dissociation process have revealed that the equilibrium constant remains relatively constant over the range of 25-100°C, confirming the strong acid nature of hexafluorophosphoric acid [15]. However, at elevated temperatures above 150°C, thermal decomposition begins to compete with the dissociation equilibrium [16].

The dissociation mechanism in cluster environments, such as in the HF(H₂O)₇ system, shows enhanced acidity compared to bulk solution behavior [15]. Monte Carlo simulations have demonstrated that HF dissociation in water clusters occurs through a concerted mechanism at low temperatures (≤225 K) and through a stepwise mechanism involving eigen ion intermediates at higher temperatures [15].

Hydrolysis Pathways and Kinetics

The hydrolysis of the hexafluorophosphate anion represents a critical aspect of the solution chemistry of hexafluorophosphoric acid [17] [13]. The hydrolysis proceeds through a series of sequential reactions that progressively replace fluorine atoms with oxygen-containing groups.

The primary hydrolysis pathway involves the initial attack of water on the PF₆⁻ anion:

PF₆⁻ + H₂O ⇌ POF₃ + 2HF + F⁻

This reaction produces phosphoryl fluoride (POF₃) as the primary hydrolysis product, along with hydrogen fluoride and fluoride ions [17] [13]. The kinetics of this reaction are relatively slow under ambient conditions, with rate constants on the order of 10⁻⁴ to 10⁻³ s⁻¹ [18].

The secondary hydrolysis reactions involve further substitution of fluorine atoms:

POF₃ + H₂O ⇌ PO₂F₂⁻ + HF + H⁺

PO₂F₂⁻ + H₂O ⇌ PO₃F²⁻ + HF + H⁺

PO₃F²⁻ + H₂O ⇌ PO₄³⁻ + HF + H⁺

These sequential reactions produce difluorophosphate (PO₂F₂⁻), monofluorophosphate (PO₃F²⁻), and ultimately phosphate (PO₄³⁻) ions [13]. Ion chromatographic studies have confirmed the presence of all these species in aged solutions of hexafluorophosphate salts [13].

The hydrolysis kinetics exhibit strong temperature dependence, with activation energies ranging from 0.3 to 0.8 eV depending on the specific reaction step [16] [19]. The rate constants increase significantly with temperature, following Arrhenius behavior over the temperature range of 25-100°C [20].

The hydrolysis reactions are autocatalytic due to the production of HF, which creates an increasingly acidic environment that accelerates further hydrolysis [18]. The pH of the solution decreases progressively as hydrolysis proceeds, with the formation of HF contributing to the overall acidity [17].

Electrochemical studies have demonstrated that the hydrolysis products can be monitored using various analytical techniques, including NMR spectroscopy, ion chromatography, and electrospray ionization mass spectrometry [17] [13]. The stability of hexafluorophosphate solutions decreases in the order K⁺ > Na⁺ > Li⁺ for the corresponding alkali metal salts [13].

Physical Description

Color/Form

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (11.11%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic

Impurities

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Anhydrous hexafluorophosphoric acid may be prepared at reduced temperatures and pressures but it dissociates rapidly into PF5 and HF at 25 °C.

Commercial hexafluorophosphoric acid is an aqueous solution. The HF, HPO2F2, and H3PO4 in equilibrium with the commercial product (approximately 60% HPF6) is equivalent to about 11% additional HPF5.

Stability Shelf Life

FUMING /HEXAHYDRATE/